ACY-775, also known by its research name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and selective histone deacetylase 6 (HDAC6) inhibitor. It exhibits greater than 1500-fold selectivity for HDAC6 over class I HDACs (HDAC1, 2, and 3) []. This selectivity makes it a valuable tool in dissecting the specific roles of HDAC6 in various cellular processes and disease models.
ACY-775 is a novel compound classified as a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including gene expression and protein stability. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer, due to its improved brain bioavailability compared to other HDAC6 inhibitors like Tubastatin A. The chemical structure of ACY-775 is characterized by its unique pyrimidine and cyclohexyl moieties, which contribute to its biological activity.
ACY-775 was synthesized by ChemPartner in Shanghai, China, and is derived from the research efforts of Acetylon Pharmaceuticals. It belongs to a class of compounds designed to selectively inhibit HDAC6, demonstrating low nanomolar potency and high selectivity over other class I HDACs, with selectivity ratios ranging from 60 to 1500-fold .
The synthesis of ACY-775 involves several key steps, primarily utilizing hydroxylamine derivatives as starting materials. The compound can be synthesized through the following general methodology:
The synthesis typically yields ACY-775 with high efficiency due to the careful selection of reagents and conditions that favor the formation of the desired product while minimizing by-products.
The molecular formula for ACY-775 is , with a molecular weight of approximately 303.33 g/mol. The compound features:
The structural representation can be depicted as follows:
ACY-775 primarily acts through its interaction with HDAC6, leading to the inhibition of histone deacetylation. This mechanism can be summarized as follows:
In vitro studies have demonstrated that ACY-775 exhibits IC50 values in the low nanomolar range against HDAC6, confirming its potency .
The mechanism of action for ACY-775 involves several biochemical pathways:
Relevant data indicate that ACY-775 maintains its activity across a range of physiological pH levels, making it suitable for biological applications .
ACY-775 has potential applications in various fields:
Histone deacetylase 6 (HDAC6) occupies a unique position in the epigenetic landscape as a predominantly cytoplasmic enzyme with versatile functions beyond histone modification. Unlike classical nuclear HDACs, HDAC6 primarily targets non-histone proteins involved in critical cellular processes, including α-tubulin deacetylation, chaperone protein regulation, and protein aggregate clearance. This functional versatility positions HDAC6 as a key player in various pathological conditions. Research has demonstrated that approximately 40% of noncoding microRNAs are upregulated or downregulated in response to HDAC inhibition, suggesting HDAC6's extensive influence on post-transcriptional regulation [1]. In cancer biology, HDAC6 is frequently overexpressed in malignant cells, where it promotes tumor proliferation and metastasis through deregulation of cell motility pathways [9]. Similarly, in neurodegenerative conditions like Alzheimer's and Parkinson's diseases, HDAC6 contributes to pathological protein aggregation by impairing chaperone-mediated autophagy and disrupting microtubule-based transport mechanisms [3] [7]. The enzyme's involvement in these diverse disease pathways highlights its therapeutic relevance across multiple medical domains.
HDAC6 exhibits distinctive structural features that differentiate it from other HDAC isoforms. Unlike class I HDACs (HDAC1-3, HDAC8) which contain a single catalytic domain, HDAC6 possesses two functional catalytic domains (DD1 and DD2) and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP) [5] [9]. This structural configuration enables HDAC6 to perform dual enzymatic functions while facilitating interactions with polyubiquitinated proteins. The DD2 domain demonstrates specific tubulin deacetylase activity, while DD1 contributes to substrate recognition specificity. Unlike nuclear HDACs that primarily regulate gene expression, HDAC6's cytoplasmic localization is mediated by its nuclear export signal (NES1) and cytoplasmic anchoring domain (SE14) [3] [7]. This subcellular compartmentalization allows HDAC6 to regulate critical cytoplasmic processes, including cytoskeletal dynamics, intracellular transport, and aggresome formation. The expanded architecture of HDAC6's catalytic channel (approximately 5.6 Å × 10.8 Å) compared to HDAC3 (5.6 Å × 5.5 Å) and HDAC8 (4.9 Å × 6.4 Å) enables accommodation of bulkier cap groups in inhibitors, providing a structural basis for selective targeting [2].
Table 1: Classification and Features of Zinc-Dependent HDACs
Class | Members | Catalytic Domains | Primary Localization | Key Functions |
---|---|---|---|---|
Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Single | Nuclear | Chromatin remodeling, gene repression |
Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Single | Nucleo-cytoplasmic | Transcriptional regulation, cellular differentiation |
Class IIb | HDAC6 | Two functional domains | Cytoplasmic | Microtubule dynamics, protein trafficking, aggresome formation |
HDAC10 | Partial second domain | Cytoplasmic | Unknown functions | |
Class IV | HDAC11 | Single | Nuclear | Interleukin-10 regulation, fatty acid metabolism |
The development of selective HDAC6 inhibitors represents a strategic advancement beyond pan-HDAC inhibitors, driven by several compelling biological observations. First, genetic knockout studies in mice have demonstrated that HDAC6 deletion is non-lethal, suggesting that therapeutic inhibition may have a favorable safety profile compared to class I HDAC inhibition [2] [3]. Second, HDAC6's predominant cytoplasmic localization and distinct substrate profile minimize effects on histone acetylation and gene transcription, reducing the risk of pleiotropic epigenetic effects associated with pan-HDAC inhibitors [9]. Third, the therapeutic index of selective HDAC6 inhibition appears superior to non-selective approaches, as evidenced by reduced toxicity profiles in preclinical models [1]. Unlike pan-HDAC inhibitors that often cause significant adverse effects including thrombocytopenia, neutropenia, and gastrointestinal disturbances due to broad epigenetic disruption, selective HDAC6 inhibitors primarily modulate cytoplasmic processes with potentially fewer off-target consequences [6] [9]. This selectivity advantage is particularly relevant for chronic conditions requiring long-term therapeutic intervention, such as neurodegenerative disorders and autoimmune diseases, where treatment tolerability is paramount.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7